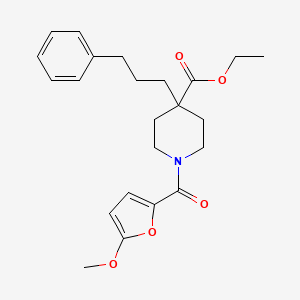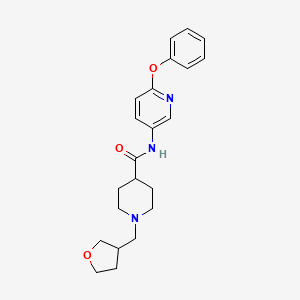
ethyl 1-(5-methoxy-2-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(5-methoxy-2-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate, also known as Furanopiperidine, is a chemical compound that is being studied for its potential use in scientific research. It is a synthetic compound that has shown promise in various areas of research, including neuroscience and pharmacology.
作用機序
The mechanism of action of ethyl 1-(5-methoxy-2-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylatedine is not fully understood. However, it has been suggested that it acts as a dopamine D2 receptor agonist, which could explain its potential use in the treatment of Parkinson's disease. It has also been found to have an affinity for the sigma-1 receptor, which may be responsible for its analgesic properties.
Biochemical and Physiological Effects:
ethyl 1-(5-methoxy-2-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylatedine has been found to have various biochemical and physiological effects. In animal studies, it has been shown to increase dopamine release in the striatum, which could explain its potential use in the treatment of Parkinson's disease. It has also been found to decrease pain sensitivity in animal models, suggesting its potential use in pain management.
実験室実験の利点と制限
One advantage of using ethyl 1-(5-methoxy-2-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylatedine in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. However, its limited availability and high cost may be a limitation for some researchers.
将来の方向性
There are several future directions for research on ethyl 1-(5-methoxy-2-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylatedine. One area of interest is its potential use in the treatment of Parkinson's disease and other neurological disorders. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits. Additionally, its analgesic properties warrant further investigation for potential use in pain management. Finally, the development of more efficient synthesis methods could increase its availability for research purposes.
Conclusion:
In conclusion, ethyl 1-(5-methoxy-2-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylatedine is a synthetic compound that has shown promise in various areas of scientific research. Its potential use in the treatment of Parkinson's disease and pain management make it an area of interest for further investigation. While its limited availability and high cost may be a limitation for some researchers, the development of more efficient synthesis methods could increase its availability for research purposes.
合成法
Ethyl 1-(5-methoxy-2-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylatedine can be synthesized through a multi-step process involving the reaction of 5-methoxy-2-furoic acid with 3-phenylpropanol, followed by the conversion of the resulting intermediate to ethyl 1-(5-methoxy-2-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylatedine through a series of reactions. The final product is obtained through purification techniques such as column chromatography and recrystallization.
科学的研究の応用
Ethyl 1-(5-methoxy-2-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylatedine has shown potential in various areas of scientific research. It has been studied for its effects on the central nervous system, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been found to have analgesic properties, making it a potential candidate for pain management.
特性
IUPAC Name |
ethyl 1-(5-methoxyfuran-2-carbonyl)-4-(3-phenylpropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-3-28-22(26)23(13-7-10-18-8-5-4-6-9-18)14-16-24(17-15-23)21(25)19-11-12-20(27-2)29-19/h4-6,8-9,11-12H,3,7,10,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWPPCNFMMUFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC=C(O2)OC)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(5-methoxy-2-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,5-difluorobenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6139332.png)

![5-{1-[(6-phenoxy-3-pyridinyl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6139335.png)
![1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine](/img/structure/B6139351.png)
![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)amino]methyl}-1-(cyclohexylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6139358.png)
![2-hydroxy-N'-[2,2,2-trifluoro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B6139359.png)

![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6139364.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6139368.png)
![1-(3-methoxyphenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6139383.png)
![7-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6139389.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6139397.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6139402.png)
![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)